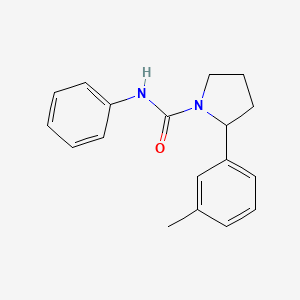![molecular formula C24H27N5O B6094046 4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6094046.png)
4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, commonly known as NAPPI, is a chemical compound that has been widely studied for its potential applications in scientific research. This pyrimidine derivative has gained interest due to its unique structural properties, which make it a promising candidate for use in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用機序
NAPPI acts as a selective antagonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes, including the regulation of mood, anxiety, and stress. By blocking the 5-HT1A receptor, NAPPI can modulate these processes, providing a valuable tool for studying the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAPPI are still being investigated. However, studies have shown that NAPPI can modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This suggests that NAPPI may have potential applications in the treatment of various neuropsychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using NAPPI in laboratory experiments is its high selectivity for the 5-HT1A receptor. This allows researchers to investigate specific processes in the central nervous system, without affecting other physiological processes. However, one of the limitations of using NAPPI is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several potential future directions for research on NAPPI. One area of interest is the development of more potent derivatives of NAPPI, which may have improved pharmacological properties. Another potential direction is the investigation of the effects of NAPPI on other physiological processes, such as inflammation and immune function. Additionally, the potential applications of NAPPI in the treatment of various neuropsychiatric disorders, such as depression and anxiety, warrant further investigation.
Conclusion:
In conclusion, NAPPI is a promising compound that has gained interest for its potential applications in scientific research. The synthesis of NAPPI involves the reaction of 4-(1-naphthoyl)piperazine with 6-(1-piperidinyl)pyrimidine, resulting in a white crystalline powder that can be purified using standard laboratory techniques. NAPPI acts as a selective antagonist for the 5-HT1A receptor, which is involved in various physiological processes, including the regulation of mood, anxiety, and stress. NAPPI has several advantages and limitations for laboratory experiments, and there are several potential future directions for research on this compound.
合成法
The synthesis of NAPPI involves the reaction of 4-(1-naphthoyl)piperazine with 6-(1-piperidinyl)pyrimidine in the presence of a suitable catalyst. This reaction results in the formation of NAPPI as a white crystalline powder, which can be purified using standard laboratory techniques.
科学的研究の応用
NAPPI has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its use as a tool for studying the central nervous system. NAPPI has been shown to bind to specific receptors in the brain, which can be used to investigate various neurological processes.
特性
IUPAC Name |
naphthalen-1-yl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-24(21-10-6-8-19-7-2-3-9-20(19)21)29-15-13-28(14-16-29)23-17-22(25-18-26-23)27-11-4-1-5-12-27/h2-3,6-10,17-18H,1,4-5,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOCKQLDWUOLID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B6093965.png)
![2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6093967.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6093974.png)
![6-phenyl-3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6093975.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-pyrazinecarboxamide](/img/structure/B6094008.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6094014.png)
![1-(2-cyclohexylethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6094015.png)
![4-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B6094016.png)
![7-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6094023.png)
amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6094030.png)


![N-methyl-N-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B6094061.png)
![1-[2-(3-fluorophenyl)ethyl]-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6094064.png)
